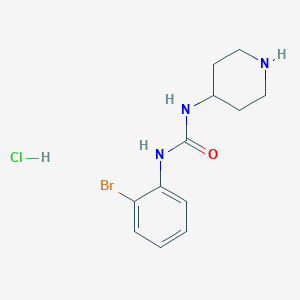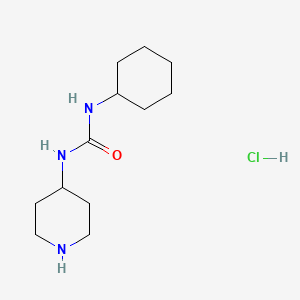![molecular formula C7H5ClN2O B3027236 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one CAS No. 1256806-34-4](/img/structure/B3027236.png)
3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Übersicht
Beschreibung
“3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one” is a chemical compound with the molecular formula C7H5ClN2O . It has a molecular weight of 168.58 .
Synthesis Analysis
While specific synthesis methods for “3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one” were not found, a related compound, “6,7-dihydro-5H-cyclopenta[b]pyridin-5-one”, was synthesized through manganese-catalyzed oxidation of the CH2 adjacent to the pyridine moiety in water . This method involved using Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O .Molecular Structure Analysis
The molecular structure of “3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one” is characterized by a pyrrolo[3,4-b]pyridin-5-one core with a chlorine atom attached .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.450±0.06 g/cm3 . Its boiling point is predicted to be 429.3±45.0 °C . The flash point is 213.4±28.7 °C . It is recommended to be stored sealed in dry conditions at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Synthesis of 7-Substituted Derivatives : Various 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones are synthesized through the reaction of 7-hydroxy derivatives with nucleophiles. This process involves a wide range of reactants including active methylene compounds, aromatics, alcohols, and amines, showcasing the compound's versatility in organic synthesis (Goto et al., 1991).
Reactivity Study : A comprehensive study on the synthesis, characterization, and reactivity of a related compound, 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, provides insights into its potential as a building block in organic synthesis. The study includes various analytical techniques and theoretical calculations to understand its stability, reactivity, and applications in non-linear optics and potential pharmaceuticals (Murthy et al., 2017).
Pharmaceutical Research Applications
Antimicrobial and Plant Protection : 6,7-Dihydro-5H-cyclopenta[b] pyridine, closely related to the compound of interest, finds applications in pharmaceuticals, antimicrobials, and plant protection agents. Its synthesis through various routes, especially the acrolein route, demonstrates its significance in the development of new pharmaceuticals and agrochemicals (Fu Chun, 2007).
Kinase Research : The synthesis of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one and its derivatives, highlights its utility as a novel scaffold in kinase research, indicating the potential of similar structures in therapeutic applications (Cheung et al., 2001).
Fluorescent Chemosensors
Fe3+/Fe2+ Sensitivity : New fluorophores based on 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione have been synthesized, displaying high selectivity and sensitivity for Fe3+/Fe2+ ions. This application in fluorescent chemosensors, especially in living cell imaging, underscores the compound's potential in bioanalytical chemistry (Maity et al., 2018).
Novel Synthetic Methods
Domino Reactions : A domino reaction involving 3-chlorochromones and electron-rich aminoheterocycles has been developed to synthesize a variety of heterocycles, including pyrazolo[3,4-b]pyridines and pyrrolo[2,3-b]pyridines. These compounds not only exhibit strong fluorescence but also show significant biological activities, demonstrating the utility of such synthetic strategies in creating bioactive molecules (Miliutina et al., 2018).
Eigenschaften
IUPAC Name |
3-chloro-6,7-dihydropyrrolo[3,4-b]pyridin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-4-1-5-6(9-2-4)3-10-7(5)11/h1-2H,3H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIJFACUGWLVHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=N2)Cl)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801214919 | |
| Record name | 5H-Pyrrolo[3,4-b]pyridin-5-one, 3-chloro-6,7-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801214919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | |
CAS RN |
1256806-34-4 | |
| Record name | 5H-Pyrrolo[3,4-b]pyridin-5-one, 3-chloro-6,7-dihydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256806-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5H-Pyrrolo[3,4-b]pyridin-5-one, 3-chloro-6,7-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801214919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![tert-Butyl 4-[3-(4-chlorophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3027165.png)




![Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B3027174.png)

![Ethyl 3-amino-5-bromothieno[2,3-B]pyridine-2-carboxylate](/img/structure/B3027176.png)